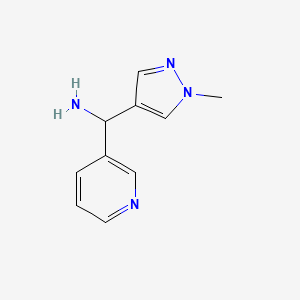

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine” is a chemical compound with the molecular formula C9H9N3. It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da .

Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine” includes a pyrazole ring attached to a pyridine ring via a methanamine bridge . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .

Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It also has a polar surface area of 31 Å2 and a molar refractivity of 48.8±0.5 cm3 .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazole containing compounds, which are similar to the structure of “(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine”, have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-inflammatory Effect

A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

3. Inhibition of FLT3-ITD and BCR-ABL Pathways N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, a compound similar to “(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine”, has been identified as an inhibitor of FLT3-ITD and BCR-ABL pathways . It effectively inhibits clinical leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L or BCR-ABL .

Organic Synthesis and Chemical Research

“(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine”, a compound similar to “(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine”, is mainly used in organic synthesis and chemical research .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they are known for their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The compound may inhibit or activate its targets, leading to downstream effects.

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

It’s known that the lipophilicity of similar compounds can be modulated to resolve issues related to direct inhibition (di) of cytochrome p450 (cyp) isoforms .

Result of Action

It’s known that pyrazole derivatives can have diverse biological activities, which could lead to various cellular and molecular effects .

Eigenschaften

IUPAC Name |

(1-methylpyrazol-4-yl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10(11)8-3-2-4-12-5-8/h2-7,10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIRTOISXUJNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)